(S)-Ethyl 2-acetamido-3-phenylpropanoate (S)-Ethyl 2-acetamido-3-phenylpropanoate
Brand Name: Vulcanchem
CAS No.: 2361-96-8
VCID: VC21538612
InChI: InChI=1S/C13H17NO3/c1-3-17-13(16)12(14-10(2)15)9-11-7-5-4-6-8-11/h4-8,12H,3,9H2,1-2H3,(H,14,15)/t12-/m0/s1
SMILES: CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C
Molecular Formula: C13H17NO3
Molecular Weight: 235.28 g/mol

(S)-Ethyl 2-acetamido-3-phenylpropanoate

CAS No.: 2361-96-8

Cat. No.: VC21538612

Molecular Formula: C13H17NO3

Molecular Weight: 235.28 g/mol

* For research use only. Not for human or veterinary use.

(S)-Ethyl 2-acetamido-3-phenylpropanoate - 2361-96-8

CAS No. 2361-96-8
Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
IUPAC Name ethyl (2S)-2-acetamido-3-phenylpropanoate
Standard InChI InChI=1S/C13H17NO3/c1-3-17-13(16)12(14-10(2)15)9-11-7-5-4-6-8-11/h4-8,12H,3,9H2,1-2H3,(H,14,15)/t12-/m0/s1
Standard InChI Key YIVZYFDBEPMPNL-LBPRGKRZSA-N
Isomeric SMILES CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C
SMILES CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C
Canonical SMILES CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C

Chemical Identity and Structure

(S)-Ethyl 2-acetamido-3-phenylpropanoate is an acetylated and esterified derivative of the amino acid phenylalanine, specifically the L-isomer. The compound has a molecular formula of C₁₃H₁₇NO₃ with a molecular weight of 235.283 g/mol . It is registered with the Chemical Abstracts Service (CAS) under the number 2361-96-8 . The compound features a chiral center at the α-carbon of the amino acid backbone, with the (S)-configuration corresponding to the natural L-form of phenylalanine. This stereochemistry is crucial for its biological relevance and applications in research settings that aim to mimic natural systems.

The molecular structure consists of several key functional groups that define its chemical behavior. The compound contains an amide bond (the acetamido group), an ester group (the ethyl ester), and a phenyl ring attached to the α-carbon via a methylene bridge. The acetyl group at the amino terminus and the ethyl ester at the carboxyl terminus effectively block the charged functional groups typically found in free amino acids, resulting in a more lipophilic compound. These structural features contribute to its unique chemical properties and reactivity patterns that distinguish it from the unmodified amino acid.

Structural Identifiers

The compound is characterized by several unique identifiers that help in its unambiguous identification in chemical databases and literature. These identifiers include the InChI (International Chemical Identifier) string: InChI=1S/C13H17NO3/c1-3-17-13(16)12(14-10(2)15)9-11-7-5-4-6-8-11/h4-8,12H,3,9H2,1-2H3,(H,14,15)/t12-/m0/s1 . The corresponding InChIKey is YIVZYFDBEPMPNL-LBPRGKRZSA-N . The SMILES (Simplified Molecular Input Line Entry System) notation, which provides another way to represent the chemical structure in a linear format, is CCOC(=O)C@HNC(=O)C . These identifiers are essential for database searches and computational chemistry applications.

Physical and Chemical Properties

(S)-Ethyl 2-acetamido-3-phenylpropanoate exhibits physical and chemical properties that make it suitable for various research applications. The compound exists as a solid at room temperature, which facilitates its handling and storage in laboratory settings . Its relatively moderate molecular weight of 235.283 g/mol places it in a range that is amenable to various analytical techniques, including mass spectrometry and spectrophotometric methods. The presence of both hydrophilic (amide, ester) and hydrophobic (phenyl) moieties gives the compound an amphipathic character that influences its solubility profile in different solvents.

In terms of partition behavior, the compound has a calculated XLogP3 value of 1.3, indicating moderate lipophilicity . This property affects its solubility characteristics, making it somewhat soluble in both polar and non-polar solvents. The compound contains one hydrogen bond donor (the amide NH) and three hydrogen bond acceptors (the amide carbonyl, the ester carbonyl, and the ester oxygen) . These hydrogen bonding capabilities influence its interactions with solvents, proteins, and other biomolecules. The compound also features six rotatable bonds, which contribute to its conformational flexibility .

Spectroscopic Properties

The UV spectroscopic properties of (S)-Ethyl 2-acetamido-3-phenylpropanoate are of particular interest in research applications. The compound has been used as a model for studying the behavior of phenylalanine residues in proteins using temperature-dependent second derivative UV absorbance spectroscopy . The phenyl ring is responsible for its characteristic UV absorption, with peaks that shift depending on environmental conditions such as pH and temperature. These spectral characteristics make it a valuable probe for studying conformational changes and microenvironmental alterations in protein systems.

Mass spectrometric analysis reveals distinctive fragmentation patterns that can be used for identification and quantification purposes. According to the GC-MS data, the compound shows prominent m/z peaks at 176 (top peak), followed by peaks at 102 and 120 or 43 (depending on the library) . These characteristic fragmentation patterns reflect the structural features of the molecule and can serve as a fingerprint for its identification in complex mixtures. The mass spectrometric behavior provides insights into bond strengths and preferred fragmentation pathways, which are valuable for structural elucidation studies.

Synonyms and Alternative Nomenclature

(S)-Ethyl 2-acetamido-3-phenylpropanoate is known by several synonyms in the scientific literature and chemical databases. These alternative names reflect different naming conventions and highlighting various structural features of the compound. The most common synonyms include N-acetyl-L-phenylalanine ethyl ester, ethyl N-acetyl-L-phenylalanine, and N-acetylphenylalanine ethyl ester . In biochemical contexts, abbreviated forms such as Ac-Phe-OEt or N-Ac-Phe-OEt are sometimes used to denote the N-acetylated and C-esterified phenylalanine structure .

The variety of names used for this compound can sometimes lead to confusion in the literature. Therefore, it is important to recognize these different nomenclatures when conducting literature searches or database queries. Some databases assign additional identifiers such as CHEMBL294389 and DTXSID00877254 . The European Community (EC) Number for this compound is 219-108-6 . These diverse identifiers reflect the compound's presence in various chemical and biochemical databases, underscoring its relevance in different research contexts.

Systematic IUPAC Nomenclature

According to the International Union of Pure and Applied Chemistry (IUPAC) naming rules, the compound is systematically named as ethyl (2S)-2-acetamido-3-phenylpropanoate . This name precisely describes the structure, including the stereochemistry at the chiral center, which is designated as (S) corresponding to the L-configuration in amino acid nomenclature. The systematic name breaks down the structure into its key components: the ethyl ester group, the 2-acetamido substitution (indicating the N-acetylated amino group), and the 3-phenylpropanoate backbone. This systematic approach to naming ensures unambiguous identification of the compound in scientific communications.

(S)-Ethyl 2-acetamido-3-phenylpropanoate has found important applications in scientific research, particularly in the field of protein spectroscopy. The compound serves as a model for phenylalanine residues in proteins, allowing researchers to study the intrinsic spectroscopic properties of this amino acid without the confounding effects of peptide backbone interactions . In spectroscopic studies, it has been used to investigate the effect of pH and temperature on UV spectral peaks, providing valuable reference data for interpreting protein spectra. These studies contribute to our understanding of protein folding, stability, and interactions with other molecules.

Spectroscopic Applications

One of the most significant research applications of (S)-Ethyl 2-acetamido-3-phenylpropanoate is in temperature-dependent second derivative UV absorbance spectroscopy. In a study published in PMC, the compound was used alongside other acetylated and esterified aromatic amino acids (tyrosine and tryptophan) to investigate how pH and temperature affect the UV spectral peaks of aromatic residues . The researchers selected these N-acetylated C-ethyl esterified analogs specifically to eliminate undesired electrostatic interactions of the termini with solvent molecules, thereby isolating the spectroscopic effects of the aromatic side chains.

Structure-Activity Relationships and Biological Relevance

The structural features of (S)-Ethyl 2-acetamido-3-phenylpropanoate contribute to its biological relevance and potential pharmaceutical applications. The compound preserves the side chain of phenylalanine, which is one of the essential amino acids involved in various biological processes. The phenyl ring can participate in hydrophobic interactions, π-stacking, and other non-covalent interactions that are important in protein folding and protein-ligand binding. The modification of the amino and carboxyl termini through acetylation and esterification, respectively, alters the pharmacokinetic properties compared to free phenylalanine, potentially affecting absorption, distribution, metabolism, and excretion profiles.

The stereochemistry at the α-carbon (the S-configuration) corresponds to the naturally occurring L-form of phenylalanine found in proteins. This stereochemical similarity to natural amino acids makes the compound potentially relevant for biological studies and pharmaceutical applications where stereochemistry plays a crucial role in biological activity. The presence of the acetyl group at the amino terminus mimics the peptide bond formation in proteins, while the ethyl ester group introduces a lipophilic modification that could enhance membrane permeability compared to the free carboxylic acid. These structural features combine to make the compound an interesting candidate for structure-activity relationship studies in medicinal chemistry.

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